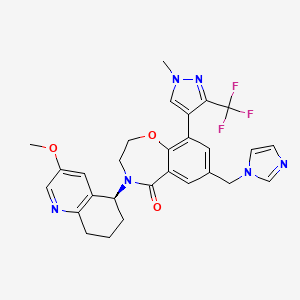

Wdr5-IN-7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27F3N6O3 |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

7-(imidazol-1-ylmethyl)-4-[(5S)-3-methoxy-5,6,7,8-tetrahydroquinolin-5-yl]-9-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzoxazepin-5-one |

InChI |

InChI=1S/C28H27F3N6O3/c1-35-15-22(26(34-35)28(29,30)31)19-10-17(14-36-7-6-32-16-36)11-21-25(19)40-9-8-37(27(21)38)24-5-3-4-23-20(24)12-18(39-2)13-33-23/h6-7,10-13,15-16,24H,3-5,8-9,14H2,1-2H3/t24-/m0/s1 |

InChI Key |

OTVQRTLMBVTANG-DEOSSOPVSA-N |

Isomeric SMILES |

CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)[C@H]5CCCC6=C5C=C(C=N6)OC |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)C5CCCC6=C5C=C(C=N6)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Wdr5-IN-7: A Technical Guide for Researchers

Disclaimer: Publicly available information on the specific inhibitor "Wdr5-IN-7" (also known as Compound 22) is limited. This guide provides an in-depth analysis of the mechanism of action of potent, well-characterized WD repeat domain 5 (WDR5) WIN site inhibitors, which are considered representative of the class to which this compound, a benzoxazepinone-based WDR5 inhibitor, belongs.[1][2] The data and methodologies presented here are based on studies of analogous compounds.

Executive Summary

WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of multiple chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complex. Its aberrant activity is implicated in various cancers, making it an attractive therapeutic target. WDR5 inhibitors, particularly those targeting the WDR5-interaction (WIN) site, have emerged as a promising class of anti-cancer agents. The primary mechanism of action for these inhibitors is the disruption of key protein-protein interactions, leading to the displacement of WDR5 from chromatin. This event triggers a cascade of cellular responses, including the suppression of ribosomal protein gene transcription, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells. This mechanism appears to be distinct from the direct inhibition of histone H3 lysine 4 (H3K4) methylation.

Core Mechanism: Disruption of the WDR5-Chromatin Interface

WDR5 interacts with its binding partners through two main interfaces: the WIN site and the WBM site. WIN site inhibitors, as their name suggests, competitively bind to the deep arginine-binding pocket of the WIN site on WDR5. This pocket is crucial for the interaction of WDR5 with a conserved arginine-containing motif present in proteins like MLL1. By occupying this site, inhibitors prevent the association of WDR5 with these partners.

A key consequence of WIN site inhibition is the rapid and widespread displacement of WDR5 from chromatin.[3] This displacement is not associated with a significant change in overall WDR5 protein levels. The primary targets of this displacement are a specific subset of genes, particularly those encoding ribosomal proteins (RPGs).[3][4]

Cellular Consequences of WDR5 Displacement

The displacement of WDR5 from ribosomal protein genes leads to a significant downregulation of their transcription.[3][4] This reduction in the production of ribosomal components disrupts ribosome biogenesis, a process that is highly demanding in rapidly proliferating cancer cells. The resulting "nucleolar stress" acts as a cellular alarm, triggering the p53 signaling pathway.[3] Activation of p53, a potent tumor suppressor, leads to cell cycle arrest and the induction of apoptosis, selectively killing cancer cells that are dependent on high rates of protein synthesis.

Quantitative Data for Representative WDR5 WIN Site Inhibitors

The following tables summarize key quantitative data for well-characterized WDR5 WIN site inhibitors. This data provides a benchmark for the potency and cellular activity expected from inhibitors of this class.

| Compound | Binding Affinity (Kd/Ki) | Assay Method |

| C3 | ~1.3 nM (Kd) | Surface Plasmon Resonance |

| C6 | ~0.1 nM (Kd) | Surface Plasmon Resonance |

| MM-102 | < 1 nM (Ki) | Not Specified |

| OICR-9429 | 93 ± 28 nM (Kd) | Not Specified |

| WDR5-IN-5 | < 0.02 nM (Ki) | Not Specified |

Table 1: In Vitro Binding Affinities of Representative WDR5 WIN Site Inhibitors. [4][5][6][7][8]

| Compound | Cell Line | IC50/GI50 |

| C6 | MV4;11 | Low nanomolar efficacy |

| MM-102 | Leukemia cells with MLL1 fusion | Induces apoptosis |

| OICR-9429 | T24 | 67.74 µM |

| UM-UC-3 | 70.41 µM | |

| WDR5-IN-5 | MV4;11 | 13 nM |

| MOLM-13 | 27 nM |

Table 2: Cellular Activity of Representative WDR5 WIN Site Inhibitors. [7][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of WDR5 inhibitors. Below are outlines of key experimental protocols.

Binding Affinity Assays

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay:

-

Principle: This assay measures the disruption of the WDR5-MLL1 interaction. A fluorescently labeled WDR5 protein and a biotinylated MLL1 peptide are used. Binding of a streptavidin-europium donor to the biotinylated peptide and an anti-tag antibody conjugated to an acceptor fluorophore to WDR5 brings the donor and acceptor into proximity, resulting in a FRET signal.

-

Procedure:

-

Incubate varying concentrations of the test inhibitor with the WDR5 and MLL1 peptide complex.

-

Add the donor and acceptor reagents.

-

Measure the time-resolved fluorescence signal.

-

A decrease in the FRET signal indicates inhibition of the WDR5-MLL1 interaction.

-

Calculate the IC50 value from the dose-response curve.

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR measures the real-time binding of an analyte (inhibitor) to a ligand (WDR5) immobilized on a sensor chip.

-

Procedure:

-

Immobilize recombinant WDR5 protein on a sensor chip.

-

Flow a series of concentrations of the test inhibitor over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor.

-

Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (Kd).

-

Cellular Proliferation Assay

-

Principle: This assay determines the effect of the inhibitor on the growth of cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MV4;11, MOLM-13) in 96-well plates.

-

Treat the cells with a range of concentrations of the WDR5 inhibitor for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo) that measures ATP levels, which correlate with the number of viable cells.

-

Measure the luminescence signal.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Chromatin Immunoprecipitation (ChIP)

-

Principle: ChIP is used to determine if a specific protein (WDR5) is bound to specific DNA sequences (e.g., RPG promoters) in the cell.

-

Procedure:

-

Treat cells with the WDR5 inhibitor or vehicle control.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the WDR5-DNA complexes using an antibody specific to WDR5.

-

Reverse the crosslinks and purify the DNA.

-

Quantify the amount of specific DNA sequences (e.g., by qPCR or next-generation sequencing) to determine the level of WDR5 occupancy at those sites.

-

Conclusion

WDR5 WIN site inhibitors, exemplified by a growing number of potent and selective small molecules, represent a compelling therapeutic strategy for cancers dependent on WDR5-mediated gene regulation. Their mechanism of action, centered on the displacement of WDR5 from chromatin and the subsequent induction of nucleolar stress and p53-dependent apoptosis, offers a distinct approach from direct enzymatic inhibition. The continued development and characterization of inhibitors such as this compound will be crucial in translating the promise of WDR5-targeted therapies into clinical reality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. MM 102 | WDR5 | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of Novel WDR5 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: WDR5 as a Key Oncogenic Scaffold

WD Repeat Domain 5 (WDR5) is a highly conserved scaffolding protein that plays a central role in gene regulation. It is a core component of multiple protein complexes, most notably the MLL/SET (Mixed Lineage Leukemia/Set1) histone methyltransferase (HMT) complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation—a key epigenetic mark for active gene transcription.[1][2] Furthermore, WDR5 is a critical cofactor for the MYC family of oncoproteins, facilitating their recruitment to chromatin and subsequent activation of cancer-promoting genes.[3][4][5]

Due to its integral role in sustaining oncogenesis in various human cancers, including MLL-rearranged leukemias, breast cancer, prostate cancer, and MYC-driven tumors, WDR5 has emerged as a high-priority target for therapeutic intervention.[1][3] Drug discovery efforts have primarily focused on two distinct protein-protein interaction (PPI) sites on the WDR5 surface: the WIN (WDR5-Interacting) site and the WBM (WDR5-Binding Motif) site .[3][6] Small-molecule inhibitors that disrupt these interactions offer a promising strategy to dismantle oncogenic transcriptional programs.

Signaling Pathways and Mechanism of Action

The primary mechanism of WDR5 inhibitors is the disruption of its interaction with key binding partners, leading to the downregulation of genes that promote cancer cell growth and survival.[1]

The WIN site is an arginine-binding cavity on WDR5 that tethers the protein to chromatin and anchors the MLL/SET HMT complexes.[2][7] This interaction is essential for the enzymatic activity of MLL1. WIN site inhibitors competitively bind to this pocket, displacing the MLL complex and preventing H3K4 methylation at key gene loci, such as the HOX genes in MLL-rearranged leukemia.

WDR5 interacts with the MYC oncoprotein through the WBM site, a pocket distinct from the WIN site.[3] This interaction is crucial for recruiting MYC to its target genes on chromatin, including many ribosomal protein genes (RPGs).[8][9] WBM site inhibitors block this interaction, preventing MYC from binding to its targets, thereby reducing MYC-driven transcription and oncogenic activity.[9]

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]

- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

WDR5 Inhibition: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target in a variety of solid tumors.[1][2][3][4] Overexpressed in numerous cancers, including glioblastoma, breast, colon, and prostate cancer, WDR5 plays a critical role in oncogenic signaling pathways primarily through its function as a core component of histone methyltransferase complexes and its interaction with the MYC oncoprotein.[1][4][5][6] This technical guide provides an in-depth overview of the preclinical validation of WDR5 as a therapeutic target in solid tumors, with a focus on the mechanism of action of WDR5 inhibitors, quantitative data supporting their efficacy, and detailed experimental protocols for their evaluation.

The Role of WDR5 in Solid Tumors

WDR5 is a scaffold protein that is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes.[1] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[6][7] Through its interaction with the MLL complex, WDR5 is crucial for the expression of a variety of genes involved in cell proliferation and survival.

Furthermore, WDR5 directly interacts with the MYC family of oncoproteins, facilitating their recruitment to chromatin at target gene promoters.[1] This interaction is essential for MYC-driven tumorigenesis.[1] Given the central role of MYC in a wide range of human cancers, the disruption of the WDR5-MYC interaction presents an attractive therapeutic strategy.

Recent evidence also suggests an alternative mechanism of action for WDR5 inhibitors that target the WDR5-interaction (WIN) site. These inhibitors have been shown to displace WDR5 from chromatin at ribosomal protein genes, leading to a reduction in their expression, subsequent nucleolar stress, and p53-dependent apoptosis in cancer cells.[8]

WDR5 Inhibitors: Mechanism of Action and Preclinical Efficacy

A growing number of small molecule inhibitors targeting the WDR5-MLL interaction have been developed. These inhibitors typically bind to the "WIN" (WDR5-interaction) site on WDR5, a pocket that recognizes an arginine motif present in MLL and other interacting proteins. By occupying this site, these inhibitors competitively block the assembly of the WDR5-MLL complex, leading to a global reduction in H3K4 methylation and the downregulation of oncogenic gene expression.

Quantitative Data on WDR5 Inhibitor Activity

The following tables summarize the in vitro efficacy of several key WDR5 inhibitors across various solid tumor cell lines. It is important to note that while the prompt specified "Wdr5-IN-7," the publicly available scientific literature predominantly features data on other potent inhibitors such as WDR5-IN-1, OICR-9429, and C16. The data presented here for these compounds are representative of the therapeutic potential of targeting WDR5.

Table 1: In Vitro Potency of WDR5 Inhibitors in Solid Tumor Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| WDR5-IN-1 | CHP-134 | Neuroblastoma | Potent anti-proliferative effects | [9] |

| OICR-9429 | DU145 | Prostate Cancer | ~75 | [10] |

| PC-3 | Prostate Cancer | ~100 | [10] | |

| HCT116 | Colon Cancer | Reduces viability | [6] | |

| SW620 | Colon Cancer | Reduces viability | [6] | |

| RKO | Colon Cancer | Reduces viability | [6] | |

| GBM CSCs | Glioblastoma | Similar to MM-102 | [4] | |

| C16 | GBM CSCs | Glioblastoma | 0.4 - 6.6 | [4] |

| MM-102 | GBM CSCs | Glioblastoma | Potent inhibitor | [4] |

Table 2: Binding Affinity of WDR5 Inhibitors

| Compound | Target | Binding Affinity (Kd/Ki/IC50) | Citation |

| WDR5-IN-1 | WDR5 | Kd <0.02 nM | [9] |

| WDR5-IN-1 | MLL1 HMT activity | IC50 = 2.2 nM | [9] |

| OICR-9429 | WDR5 | Kd = 93 ± 28 nM | [11] |

| MM-102 | WDR5 | Ki < 1 nM | [9] |

Experimental Protocols for WDR5 Target Validation

This section provides detailed methodologies for key experiments used to validate the efficacy and mechanism of action of WDR5 inhibitors in solid tumor models.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Solid white, opaque-walled 96-well or 384-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

WDR5 inhibitor stock solution (e.g., in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of the WDR5 inhibitor in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubate the plate for 72 hours (or desired time point) at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][13][14][15][16]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[13][14][15]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13][15][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14][15][16]

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of H3K4 Trimethylation

This protocol is used to assess the effect of WDR5 inhibitors on the global levels of H3K4me3.

Materials:

-

Cancer cell lines

-

WDR5 inhibitor

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with the WDR5 inhibitor at various concentrations and time points.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

Co-Immunoprecipitation (Co-IP) of WDR5 and MLL

This technique is used to confirm the disruption of the WDR5-MLL interaction by the inhibitor.

Materials:

-

Cancer cell lines

-

WDR5 inhibitor

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)

-

Anti-WDR5 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Primary antibodies for Western blot: anti-WDR5, anti-MLL

-

Secondary antibodies for Western blot

Protocol:

-

Treat cells with the WDR5 inhibitor or vehicle control for the desired time.

-

Lyse cells in Co-IP lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate a portion of the pre-cleared lysate with the anti-WDR5 antibody overnight at 4°C on a rotator. Use a corresponding IgG as a negative control.

-

Add protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

Wash the beads three to five times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in elution buffer for 5-10 minutes.

-

Analyze the eluted proteins by Western blotting using anti-WDR5 and anti-MLL antibodies. A decrease in the amount of MLL co-immunoprecipitated with WDR5 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to WDR5 inhibitor validation.

WDR5-MLL-MYC Signaling Pathway in Cancer

Caption: WDR5-MLL-MYC signaling pathway in cancer and the point of intervention by WDR5 inhibitors.

Alternative Mechanism of WIN Site Inhibitors

Caption: Proposed mechanism of action for WIN site inhibitors leading to apoptosis.

Experimental Workflow for In Vitro WDR5 Inhibitor Validation

Caption: A typical experimental workflow for the in vitro validation of a WDR5 inhibitor.

Conclusion and Future Directions

The preclinical data strongly support the validation of WDR5 as a therapeutic target in a range of solid tumors. WDR5 inhibitors have demonstrated potent anti-proliferative activity in various cancer cell lines, accompanied by clear on-target effects, including the disruption of the WDR5-MLL interaction and the reduction of H3K4 trimethylation. The alternative mechanism involving the displacement of WDR5 from ribosomal protein genes further strengthens the rationale for targeting WDR5.

Future research should focus on the development of WDR5 inhibitors with improved pharmacokinetic properties suitable for in vivo studies and eventual clinical trials.[1][2] Further investigation into the specific tumor types and patient populations most likely to respond to WDR5 inhibition will be crucial for the successful clinical translation of this promising therapeutic strategy. Combination therapies, for instance with agents targeting downstream effectors of the WDR5-MYC pathway, may also represent a promising avenue for future investigation.

References

- 1. pnas.org [pnas.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OUH - Protocols [ous-research.no]

- 13. scribd.com [scribd.com]

- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 15. ch.promega.com [ch.promega.com]

- 16. promega.com [promega.com]

An In-Depth Technical Guide to Benzoxazepinone-Based Inhibitors: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazepinones, a versatile class of heterocyclic compounds, have emerged as a privileged scaffold in modern medicinal chemistry. Their unique three-dimensional structure and synthetic tractability have enabled the development of potent and selective inhibitors for a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of benzoxazepinone-based inhibitors. We delve into their synthesis, structure-activity relationships (SAR), and the detailed experimental protocols used for their evaluation. Particular focus is given to their inhibitory activities against key enzymes implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions. This guide aims to serve as a valuable resource for researchers and drug development professionals working on the design and optimization of novel therapeutics.

Core Chemical Structure and Properties

The benzoxazepinone core consists of a benzene ring fused to a seven-membered oxazepine ring containing a ketone functional group. The nomenclature and numbering of the ring system can vary depending on the positions of the oxygen and nitrogen atoms. The two most common isomers explored for their inhibitory properties are the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one and the 4,1-benzoxazepine-2,5-dione scaffolds.

The puckered conformation of the seven-membered oxazepinone ring provides a unique three-dimensional geometry that allows for specific interactions with the binding sites of target proteins. This structural feature is a key determinant of the inhibitory potency and selectivity of these compounds.[3] Modifications to the core structure, such as the introduction of various substituents on the benzene ring and the oxazepine ring, have been extensively explored to optimize their pharmacological properties.

Synthesis of Benzoxazepinone Scaffolds

The synthetic routes to benzoxazepinone derivatives are adaptable and allow for the introduction of diverse chemical functionalities.

Synthesis of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives

A common synthetic strategy for the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core involves a multi-step sequence starting from readily available materials. For instance, a synthetic pathway can be initiated from a substituted 2-aminophenol, which undergoes a series of reactions including N-alkylation, cyclization, and subsequent functionalization to yield the desired benzoxazepinone derivatives.

Synthesis of 4,1-Benzoxazepine-2,5-dione Derivatives

The synthesis of 4,1-benzoxazepine-2,5-diones can be achieved through a two-step process. This typically involves the coupling of an α-haloacid with a substituted anthranilic acid, followed by an intramolecular cyclization to form the benzoxazepine-2,5-dione ring system.[1] Chiral pool methodology has also been successfully employed to synthesize enantiomerically pure 4,1-benzoxazepine-2,5-diones.[1]

Therapeutic Targets and Inhibitory Activity

Benzoxazepinone-based inhibitors have demonstrated significant activity against a range of therapeutically relevant protein targets. The following sections highlight some of the key enzymes inhibited by this class of compounds.

Glycogen Phosphorylase (GP) Inhibitors

Glycogen phosphorylase is a key enzyme in glycogenolysis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. Several benzoxazepinone derivatives have been identified as potent GP inhibitors.[4]

Table 1: Inhibitory Activity of Benzoxazepinone-Based Glycogen Phosphorylase Inhibitors [4]

| Compound | IC50 (µM) vs. Rabbit Muscle GPa |

| 8a | 0.21 ± 0.05 |

| 8g | 0.62 ± 0.16 |

| PSN-357 (Control) | 0.42 ± 0.01 |

WD Repeat Domain 5 (WDR5) Inhibitors

WDR5 is a crucial component of multiple protein complexes involved in chromatin modification and gene transcription, and it plays a significant role in various cancers by interacting with oncoproteins like MYC. Benzoxazepinone-based molecules have been developed as potent inhibitors of the WDR5-WIN site, disrupting its interaction with binding partners.[5]

Table 2: Inhibitory and Antiproliferative Activity of Benzoxazepinone-Based WDR5 Inhibitors [5]

| Compound | WDR5 TR-FRET Ki (nM) | MV4;11 GI50 (nM) | MOLM-13 GI50 (nM) |

| 8 | 0.014 ± 0.002 | 16 ± 2 | 26 ± 4 |

| 12 | < 0.020 | 25 ± 3 | 25 ± 5 |

| C16 (Control) | 0.007 ± 0.001 | 10 ± 1 | 14 ± 2 |

Squalene Synthase Inhibitors

Squalene synthase catalyzes a key step in cholesterol biosynthesis, making it an attractive target for the development of cholesterol-lowering drugs. Certain 4,1-benzoxazepine derivatives have shown potent inhibition of this enzyme.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Benzoxazepinone derivatives have been developed as highly potent and selective inhibitors of RIPK1 kinase activity.

Table 3: Anti-necroptosis Activity of a Benzoxazepinone-Based RIPK1 Inhibitor [6]

| Compound | HT-29 EC50 (nM) |

| o1 | 16.17 ± 1.878 |

Rho-Associated Protein Kinase (ROCK) Inhibitors

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in diseases such as glaucoma and cancer. 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been identified as a new class of potent ROCK inhibitors.[7]

Table 4: Inhibitory Activity of a Benzoxazepinone-Based ROCK Inhibitor [7]

| Compound | ROCK I IC50 (nM) | ROCK II IC50 (nM) |

| 12b | 93 | 3 |

Pharmacokinetic Properties

The development of benzoxazepinone-based inhibitors has also focused on optimizing their pharmacokinetic profiles to ensure their suitability for in vivo applications.

Table 5: In Vivo Pharmacokinetic Parameters of a Benzoxazepinone-Based TNIK Inhibitor in Mice

| Compound | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | F (%) |

| 21k | 2 | i.v. | 2.00 | 834 | 1269 | - |

| 21k | 10 | p.o. | 4.88 | 1024 | 7414 | 116.8 |

Signaling Pathways and Mechanisms of Action

RIPK1-Mediated Necroptosis Pathway

Benzoxazepinone-based RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL, which are essential steps in the execution of necroptosis.

Caption: RIPK1-mediated necroptosis signaling pathway and the point of inhibition by benzoxazepinones.

WDR5-MYC Interaction Pathway

Benzoxazepinone-based WDR5 inhibitors bind to the WIN site of WDR5, allosterically disrupting its interaction with proteins like MYC. This prevents the recruitment of MYC to chromatin at target gene promoters, thereby inhibiting the transcription of genes involved in cell proliferation and tumorigenesis.

Caption: WDR5-MYC interaction pathway and its inhibition by benzoxazepinone-based compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of benzoxazepinone-based inhibitors.

General Kinase Inhibitor Screening Workflow

A typical workflow for screening and characterizing kinase inhibitors involves a series of biochemical and cell-based assays.

Caption: General experimental workflow for the screening and development of kinase inhibitors.

Squalene Synthase Inhibition Assay Protocol

This protocol outlines a method to determine the inhibitory activity of benzoxazepinone derivatives against squalene synthase. The assay measures the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.

Materials:

-

Purified recombinant squalene synthase

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

NADPH

-

Benzoxazepinone inhibitor (dissolved in DMSO)

-

Scintillation cocktail

-

Silica gel plates for thin-layer chromatography (TLC)

-

Hexane/ethyl acetate solvent system

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and squalene synthase in a microcentrifuge tube.

-

Add the benzoxazepinone inhibitor at various concentrations (or DMSO for control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the lipid-soluble products (including [³H]squalene) with hexane.

-

Separate the [³H]squalene from unreacted [³H]FPP by TLC using a hexane/ethyl acetate solvent system.

-

Scrape the silica gel corresponding to the squalene band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study Protocol in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic properties of a benzoxazepinone-based inhibitor in mice.

Animals:

-

Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

Procedure:

-

Fast the mice overnight before dosing.

-

Administer the benzoxazepinone inhibitor via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, T1/2, AUC, and oral bioavailability) using appropriate software.

Conclusion and Future Directions

Benzoxazepinone-based inhibitors represent a highly promising class of molecules with demonstrated efficacy against a variety of important drug targets. The synthetic accessibility of the benzoxazepinone scaffold allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate the discovery and development of novel benzoxazepinone inhibitors.

Future research in this area will likely focus on:

-

Expanding the diversity of benzoxazepinone libraries to explore new chemical space and identify inhibitors for novel targets.

-

Utilizing structure-based drug design and computational modeling to enhance the potency and selectivity of existing inhibitors.

-

Further optimizing the drug-like properties of these compounds to improve their in vivo efficacy and safety profiles.

-

Investigating the potential of benzoxazepinone-based inhibitors in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

WDR5's Function in Transcriptional Regulation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in the regulation of gene expression. It is a core component of multiple protein complexes that are essential for chromatin modification, most notably the Mixed Lineage Leukemia (MLL) and SET1 histone H3 lysine 4 (H3K4) methyltransferase complexes. Through its multifaceted interactions, WDR5 is critically involved in orchestrating the assembly and activity of these complexes, thereby influencing a wide array of cellular processes including development, pluripotency, and oncogenesis. This technical guide provides a comprehensive overview of WDR5's function in transcriptional regulation, detailing its molecular mechanisms, key interactions, and the experimental methodologies used to elucidate its roles. Furthermore, it explores the therapeutic potential of targeting WDR5 in various diseases, particularly cancer.

Core Mechanisms of WDR5 in Transcriptional Regulation

WDR5 functions primarily as a molecular scaffold, facilitating the assembly and enzymatic activity of chromatin-modifying complexes. Its structure, characterized by a seven-bladed β-propeller fold, provides a platform for numerous protein-protein interactions.

Role in MLL/SET1 Complexes and H3K4 Methylation

WDR5 is an indispensable component of the MLL/SET1 complexes, which are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3).[1][2] These methylation marks are generally associated with active gene transcription. WDR5, along with other core subunits such as Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, or Homeotic 2-Like (ASH2L), and Dumpy-30 (DPY30), forms the WRAD complex, which is essential for the catalytic activity of the MLL/SET1 methyltransferases.[3][4]

The interaction between WDR5 and MLL1 is crucial for the complex's methyltransferase activity.[5][6][7] WDR5 directly binds to a conserved "WIN" (WDR5-interacting) motif on MLL1, presenting the histone H3 tail for methylation.[5][8]

Interaction with Transcription Factors and Co-regulators

WDR5 plays a critical role in recruiting transcription factors and other co-regulators to specific genomic loci.

-

MYC: WDR5 interacts with the oncoprotein MYC via a "WBM" (WDR5-binding motif) site, distinct from the WIN site.[9][10] This interaction is essential for the recruitment of MYC to a large number of its target genes, thereby promoting tumorigenesis.[10][11]

-

Oct4: In embryonic stem cells, WDR5 interacts with the pluripotency factor Oct4, facilitating H3K4 trimethylation at the promoters of pluripotency genes like Nanog and Sox2, and is required for the efficient production of induced pluripotent stem cells.

-

Androgen Receptor (AR): In prostate cancer, WDR5 is implicated in the regulation of androgen receptor signaling, which is vital for the growth and survival of prostate cancer cells.[1][12][13][14][15]

Quantitative Data on WDR5 Interactions

The function of WDR5 is intrinsically linked to its binding affinities with various partners. The following tables summarize key quantitative data from the literature.

| Interacting Partner | Binding Affinity (Kd or Ki) | Method | Reference |

| H3K4me2 peptide | 1.02 ± 0.05 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |

| Unmodified H3 peptide | 3.3 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |

| H3K4me1 peptide | 8.7 ± 0.3 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |

| H3K4me3 peptide | 7.8 ± 0.2 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |

| MLL1 peptide (Ac-ARA-NH2) | 120 nM (Ki) | Competitive Binding Assay | [5] |

| H3 peptide (Ac-ART-NH2) | 20 nM (Ki) | Competitive Binding Assay | [5][7] |

| MM-401 (inhibitor) | ~1 nM (Kd) | Not Specified | [8] |

| DDO-2093 (inhibitor) | 11.6 nM (Kd) | Not Specified | [6] |

Table 1: Binding affinities of WDR5 with key interaction partners and inhibitors.

| Cell Line | Number of WDR5 Target Genes | Method | Reference |

| RS4;11 (ALL) | 1490 | ChIP-seq | [17] |

| THP-1 (AML) | 515 | ChIP-seq | [17] |

| HEK293 (with Myc-WT) | 1501 | ChIP-seq | [18] |

| HEK293 (with Myc-WBM) | 374 | ChIP-seq | [18] |

Table 2: Genome-wide occupancy of WDR5 in different cell lines.

| Condition | Gene | Fold Change in Expression | Cell Type | Reference |

| WDR5 Overexpression | γ-globin | 3-fold reduction | K562 | [2] |

| OICR-9429 (WDR5 inhibitor) | Myeloid-specific transcripts | Upregulation | Cebpa p30/p30 cells | [19] |

| WDR5 Knockdown | Myeloid-specific transcripts | Upregulation | Cebpa p30/p30 cells | [19] |

Table 3: Quantitative effects of WDR5 modulation on gene expression.

Signaling Pathways and Regulatory Networks

WDR5 is a central node in various signaling pathways that control gene expression.

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of WDR5 in silencing human fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. oncotarget.com [oncotarget.com]

- 16. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Impact of Wdr5-IN-7 on Histone Methylation Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Wdr5-IN-7, a potent and orally bioavailable inhibitor of WD repeat domain 5 (WDR5). It details the molecule's mechanism of action, its profound impact on histone methylation, and the experimental protocols required to assess its activity. This document is intended to serve as a core resource for researchers in epigenetics, oncology, and drug discovery.

Introduction: WDR5 as a Critical Epigenetic Modulator

WD repeat domain 5 (WDR5) is a highly conserved nuclear protein that acts as a critical scaffolding component for numerous multiprotein complexes involved in chromatin modification.[1] Its most prominent role is within the MLL (Mixed Lineage Leukemia)/SET1 family of histone methyltransferase (HMT) complexes.[2][3] These complexes, which include core subunits like RBBP5, ASH2L, and DPY30, are the primary enzymatic machinery responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4).[3]

H3K4 methylation, particularly H3K4 di- and tri-methylation (H3K4me2/me3), is a key epigenetic mark robustly associated with transcriptionally active chromatin.[1] WDR5 is essential for the integrity and catalytic activity of the MLL1 complex; its absence can lead to a complete loss of H3K4 methylation.[4] It functions by presenting the histone H3 tail for methylation by the complex's catalytic subunit.[4] Given its crucial role in gene regulation, and its overexpression in various cancers, WDR5 has emerged as a high-value therapeutic target.[5][6]

Mechanism of Action: WDR5 WIN Site Inhibition

WDR5 facilitates its protein-protein interactions through two major interfaces on opposite sides of its circular β-propeller structure: the WBM (WDR5-binding motif) site and the WIN (WDR5-interaction) site.[5] The WIN site is a deep, well-defined pocket that binds to a conserved arginine-containing motif present in several key partners, including histone H3 and all MLL/SET family members.[5]

This compound is a benzoxazepinone-based small molecule designed as a potent and selective antagonist of the WDR5 WIN site.[7][8] By occupying this critical arginine-binding pocket, this compound competitively blocks the interaction between WDR5 and the MLL1 protein.[5] This disruption compromises the structural integrity and enzymatic activity of the MLL1 complex, leading to a direct and measurable decrease in its ability to catalyze H3K4 methylation.[5] The downstream effect is the suppression of MLL1 target genes, which are often implicated in oncogenesis, making WIN site inhibitors a promising strategy for cancer therapy.[5][9]

Quantitative Data on WDR5 WIN Site Inhibitors

This compound (also known as Compound 22) is part of a novel series of benzoxazepinone-based inhibitors with high potency and favorable oral bioavailability.[6][7][8] The development of these molecules has built upon previous generations of WIN site inhibitors, consistently improving binding affinity and cellular efficacy.

Note: The specific quantitative data for this compound (Compound 22) is available in the Journal of Medicinal Chemistry (2023, 66(24), 16783–16806).[7] As the data tables were not directly accessible through the search, the following tables present representative data for highly potent, analogous WDR5 WIN-site inhibitors from closely related publications to illustrate the typical potency and selectivity of this class of compounds.

Table 1: Biochemical Potency of Representative WDR5 WIN-Site Inhibitors

| Compound | WDR5 Binding Affinity (Ki, nM) | HMT Assay (IC50, nM) | Reference(s) |

| C10 | <0.02 | 1.8 | [2] |

| Compound 17 | 0.032 ± 0.003 | 3.4 | [10] |

| OICR-9429 | 93 ± 28 (Kd) | - | [3] |

| MM-102 | <1 (Ki) | ~2,500 | [4] |

Table 2: Cellular Activity of Representative WDR5 WIN-Site Inhibitors

| Compound | Cell Line (MLL-rearranged) | Growth Inhibition (GI50, nM) | Cell Line (Insensitive) | Growth Inhibition (GI50, nM) | Selectivity Ratio | Reference(s) |

| C10 | MV4;11 | 17 ± 2 | K562 | 4,900 ± 940 | ~288 | [2] |

| Compound 17 | MV4;11 | 3.2 ± 0.5 | K562 | 1,700 ± 200 | ~531 | [10] |

| OICR-9429 | MOLM-13 | ~5,000 | - | - | - |

Impact on Histone Methylation Patterns

The primary epigenetic consequence of WDR5 WIN site inhibition is a reduction in the levels of H3K4 di- and tri-methylation. This effect can be observed both globally across the cell and locally at specific gene promoters regulated by the MLL1 complex. Treatment of sensitive cancer cell lines with WIN site inhibitors like OICR-9429 has been shown to decrease H3K4me3 levels, which correlates with the suppression of key MLL target genes such as HOXA9 and MEIS1. This targeted modulation of the epigenetic landscape is the foundational mechanism for the anti-proliferative and pro-apoptotic effects of these inhibitors in relevant cancer models.

Experimental Protocols

Verifying the mechanism and impact of this compound requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction

This protocol is designed to demonstrate that a WIN site inhibitor disrupts the interaction between WDR5 and MLL1 in a cellular context.

-

Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) to approximately 80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO vehicle control for 4-6 hours.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add a primary antibody against WDR5. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes. Analyze the eluate by Western blotting using primary antibodies against WDR5 (bait) and MLL1 (prey). A reduced MLL1 signal in the this compound treated lane compared to the DMSO control indicates disruption of the interaction.

Western Blot for Global H3K4me3 Levels

This protocol measures changes in the total cellular levels of H3K4me3 following inhibitor treatment.

-

Cell Treatment and Histone Extraction: Treat cells (e.g., MV4;11) with various concentrations of this compound for 24-72 hours. Harvest cells and perform a histone extraction using an acid extraction protocol or a commercial kit to enrich for histone proteins.

-

Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts (e.g., 10-15 µg) of histone extract per lane onto a 15% SDS-polyacrylamide gel. Include a protein ladder.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C. In parallel, probe a separate blot or strip with an antibody for total Histone H3 as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize the H3K4me3 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K4me3

This protocol assesses H3K4me3 levels at specific gene promoters known to be regulated by MLL1.

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Save a small aliquot as the "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.

-

Complex Capture and Washes: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a PCR purification kit or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a known MLL1 target gene promoter (e.g., HOXA9). Analyze the results using the percent input method or fold enrichment over the IgG control. A decrease in the signal for the target promoter in this compound-treated cells indicates reduced H3K4me3 at that locus.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the growth-inhibitory effects of the compound.

-

Cell Seeding: Seed cancer cells (e.g., MV4;11, MOLM-13) in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound. After allowing cells to adhere overnight (if applicable), add the compound dilutions to the wells. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes.

-

Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DMSO control wells and plot the results as percent viability versus log[inhibitor concentration]. Calculate the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.[1]

Visualization of Structure-Based Design Logic

The development of this compound and related compounds is a prime example of structure-based drug design. This process iteratively uses structural information, such as X-ray crystallography, to guide the chemical optimization of a lead compound to enhance its potency and drug-like properties.

References

- 1. Kevin Teuscher - Google Scholar [scholar.google.com]

- 2. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Wdr5-IN-7 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Wdr5-IN-7, a potent and orally bioavailable benzoxazepinone-based inhibitor of the WD repeat domain 5 (WDR5) protein, in various cell-based assays. This compound targets the WDR5-interaction (WIN) site, disrupting critical protein-protein interactions involved in cancer pathogenesis.

Introduction

WD repeat domain 5 (WDR5) is a core scaffolding protein essential for the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[1][2] WDR5 also plays a crucial role in recruiting the MYC oncoprotein to chromatin at target genes, thereby promoting tumorigenesis.[1][3] By inhibiting the WIN site of WDR5, this compound effectively disrupts these interactions, leading to anti-proliferative effects in cancer cells, particularly those dependent on MLL fusion proteins or MYC overexpression.

Mechanism of Action

This compound is a small molecule inhibitor that binds to the "WIN" site of WDR5. This site is a conserved arginine-binding cavity that is crucial for the interaction of WDR5 with its binding partners, including the MLL1 protein. By occupying the WIN site, this compound prevents the assembly of the MLL1/SET1 core complex, leading to a reduction in H3K4 methylation and the downregulation of target gene expression. Furthermore, inhibition of the WDR5 WIN site can displace WDR5 from chromatin, thereby impeding the recruitment of MYC to its target genes and suppressing MYC-driven oncogenic programs.

References

- 1. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols: Wdr5-IN-7 for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

WDR5 (WD repeat domain 5) is a critical scaffolding protein involved in multiple cellular processes, most notably as a core component of the MLL/SET histone methyltransferase complexes and as a key cofactor for the MYC oncoprotein.[1][2] Its role in sustaining oncogenic gene expression programs has made it an attractive target for cancer therapeutics. Wdr5-IN-7 (also referred to as Compound 22) is an orally bioavailable benzoxazepinone-based inhibitor of the WDR5-interaction (WIN) site.[3][4] These application notes provide a summary of its use in preclinical mouse models based on available research.

The specific in vivo efficacy, dosage, and administration protocol for this compound (Compound 22) is detailed in the primary publication: Teuscher KB, et al. Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. J Med Chem. 2023 Dec 28;66(24):16783-16806. While full methodological details from this specific paper are not publicly accessible, this document provides a representative protocol based on closely related studies of similar WDR5 inhibitors from the same research group, particularly from Teuscher KB, et al. PNAS. 2023 Jan 3;120(1):e2211297120. Researchers should always refer to the primary publication for this compound for exact details.

WDR5 Signaling Pathway

WDR5 functions as a central hub in regulating gene transcription through at least two major pathways. It is a core component of the WRAD subcomplex (WDR5, RBBP5, ASH2L, and DPY30), which is essential for the assembly and enzymatic activity of the MLL/SET1 family of histone methyltransferases that catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[5][6] Additionally, WDR5 acts as a critical cofactor for the MYC family of oncoproteins, facilitating their recruitment to chromatin at target genes, thereby driving expression programs linked to cell proliferation and tumorigenesis.[7]

Caption: WDR5 dual-role signaling pathway and point of inhibition by this compound.

Quantitative Data Summary for WDR5 WIN-Site Inhibitors

The following table summarizes in vivo data for potent, orally bioavailable WDR5 WIN-site inhibitors from a closely related study, which can provide context for designing experiments with this compound.

| Compound | Dosage (mg/kg) | Administration Route | Dosing Frequency | Mouse Model | Efficacy (Tumor Growth Inhibition) | Reference |

| Compound 3 | 50 | Oral (p.o.) | Twice Daily (BID) | MV4:11 Xenograft | Significant tumor growth suppression | [1] |

| Compound 9 | 50 | Oral (p.o.) | Twice Daily (BID) | MV4:11 Xenograft | Tumor regression | [1] |

| Compound 10 | 50 | Oral (p.o.) | Twice Daily (BID) | MV4:11 Xenograft | Significant tumor growth suppression | [1] |

Experimental Protocols

Representative Protocol for In Vivo Efficacy Study of an Oral WDR5 Inhibitor

This protocol is a representative example based on studies of similar WDR5 inhibitors and should be adapted and optimized for this compound based on the primary literature.[1]

1. Animal Model and Cell Line

-

Animal Strain: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

-

Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia), cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Cell Preparation: Harvest MV4-11 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel Basement Membrane Matrix at a concentration of 1 x 108 cells/mL.

2. Tumor Implantation

-

Anesthetize the mice using a standard isoflurane protocol.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

-

Monitor mice for tumor growth. Tumors are typically palpable within 7-10 days.

3. Study Initiation and Randomization

-

Begin caliper measurements of tumor volume 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

When average tumor volume reaches approximately 100-200 mm3, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

4. This compound Formulation and Administration

-

Vehicle Formulation (Example): A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water. Note: The optimal vehicle for this compound must be determined and should be confirmed from the primary publication.

-

Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration for dosing. Ensure the suspension is homogenous before each administration.

-

Administration Route: Oral gavage (p.o.).

-

Dosage and Frequency (Example based on similar compounds): Administer a dose in the range of 50 mg/kg twice daily (BID). The exact dose and frequency for this compound should be based on its specific pharmacokinetic and pharmacodynamic profile.

5. Monitoring and Endpoints

-

Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.

-

Monitor the general health and behavior of the animals daily.

-

The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

The study may be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm3) or after a fixed duration of treatment (e.g., 21-28 days).

Experimental Workflow Diagram

Caption: In vivo experimental workflow for evaluating this compound efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying WDR5 Inhibitor Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][3] WDR5 plays a crucial role in tethering these complexes to chromatin and presenting the histone substrate for methylation.[4][5]

Dysregulation of WDR5 and the MLL complex is implicated in various cancers, including acute myeloid leukemia (AML), breast cancer, prostate cancer, and glioblastoma, making it an attractive therapeutic target.[3][6] WDR5 also plays a role in recruiting the MYC oncoprotein to chromatin, further highlighting its significance in cancer biology.[7][8] Small molecule inhibitors targeting the WDR5-interaction (WIN) site disrupt the protein-protein interactions essential for its function, leading to reduced cancer cell proliferation and tumor growth.[2][3][9]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of WDR5 inhibitors, from initial in vitro screening to in vivo validation. The protocols outlined below are designed to assess the inhibitor's impact on WDR5's biochemical function, cellular activity, and therapeutic potential.

WDR5 Signaling Pathways

WDR5 primarily functions as a core component of the MLL/SET1 histone methyltransferase complexes. It interacts with the MLL protein through a conserved "WIN" motif.[4] This interaction is crucial for the complex's integrity and enzymatic activity, which leads to the trimethylation of H3K4 (H3K4me3) at the promoter regions of target genes, ultimately activating their transcription. These target genes are often involved in cell proliferation and survival.

WDR5 inhibitors, by binding to the WIN site on WDR5, competitively block the interaction with MLL. This disruption of the WDR5-MLL complex leads to a reduction in H3K4me3 levels and subsequent downregulation of oncogenic gene expression.

Beyond its role in the MLL complex, WDR5 also interacts with the MYC oncoprotein.[7] This interaction is independent of the WIN site and facilitates the recruitment of MYC to its target genes, many of which are involved in protein synthesis and cell growth.[2][10] Some WDR5 inhibitors have been shown to displace WDR5 from the chromatin of these genes, leading to a reduction in their transcription, induction of nucleolar stress, and a p53-dependent apoptotic response.[9][11]

Experimental Workflow

A typical workflow for evaluating the efficacy of a WDR5 inhibitor involves a multi-step process, starting with in vitro biochemical and cellular assays and progressing to in vivo animal models.

Data Presentation: Quantitative Analysis of WDR5 Inhibitor Activity

The following tables summarize key quantitative data for evaluating WDR5 inhibitor efficacy.

Table 1: In Vitro Cell Viability (IC50 Values)

| WDR5 Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |

| OICR-9429 | MV4;11 (AML) | ~5 | Cell Viability | [7] |

| OICR-9429 | DU145 (Prostate) | ~75 | MTT | [4] |

| OICR-9429 | PC-3 (Prostate) | ~100 | MTT | [4] |

| C3 | MV4;11 (AML) | 6.67 | Cell Growth | [1] |

| C3 | MOLM-13 (AML) | 10.3 | Cell Growth | [1] |

| C6 | MV4;11 (AML) | 3.20 | Cell Growth | [1] |

| C6 | MOLM-13 (AML) | 6.43 | Cell Growth | [1] |

| Compound 19 | IMR32 (Neuroblastoma) | 12.34 | Cell Proliferation | [12] |

| Compound 19 | LAN5 (Neuroblastoma) | 14.89 | Cell Proliferation | [12] |

| MM-401 | MLL-rearranged Leukemia Cells | Not specified (effective) | Proliferation | [9] |

| DDO-2093 | MV4-11 (AML) | Not specified (effective) | Proliferation | [1] |

Table 2: In Vivo Efficacy in Xenograft Models

| WDR5 Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MS67 | MV4;11 (subcutaneous) | 75 mg/kg, BID, 5 days/week | Significant (P = 0.028 at day 38) | [3] |

| DDO-2093 | MV4-11 | Not specified | Significant | [1][13] |

| OICR-9429 | Prostate Cancer | Not specified | Significant | [4] |

| C10 | Leukemia | 100 mg/kg daily (oral gavage) | Effective as a single agent | [14] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a WDR5 inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4;11, DU145, PC-3)

-

Complete cell culture medium

-

WDR5 inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the WDR5 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.[4]

Western Blot for H3K4me3

Objective: To assess the effect of a WDR5 inhibitor on the global levels of H3K4 trimethylation.

Materials:

-

Cancer cells treated with WDR5 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the WDR5 inhibitor at various concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[6][9]

Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction

Objective: To determine if the WDR5 inhibitor disrupts the interaction between WDR5 and MLL.

Materials:

-

Cancer cells treated with WDR5 inhibitor

-

Co-IP lysis buffer

-

Anti-WDR5 antibody or anti-MLL antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Treat cells with the WDR5 inhibitor or vehicle control.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blot using antibodies against both WDR5 and MLL to detect the co-immunoprecipitated protein.[7][15][16]

Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: To investigate the effect of the WDR5 inhibitor on the recruitment of WDR5 and the presence of H3K4me3 at specific gene promoters.

Materials:

-

Cancer cells treated with WDR5 inhibitor

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibodies for ChIP (e.g., anti-WDR5, anti-H3K4me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., HOXA9, MYC target genes)

-

qPCR master mix and instrument

Protocol:

-

Treat cells with the WDR5 inhibitor or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.[11][17][18]

-

Immunoprecipitate the chromatin with specific antibodies (anti-WDR5, anti-H3K4me3) or an IgG control overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.[19][20]

Gene Expression Analysis (RT-qPCR)

Objective: To measure the changes in the expression of WDR5 target genes following inhibitor treatment.

Materials:

-